Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate
Description
Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate is a hydrazone derivative characterized by a chloro-substituted acetamide backbone and a 2-fluorophenyl hydrazone group. Its molecular formula is C₁₀H₉ClFN₂O₂, with a molecular weight of 258.65 g/mol. This compound is structurally distinguished by the 2-fluoro substituent on the phenyl ring, which influences its electronic properties, solubility, and biological interactions. It is synthesized via condensation of ethyl 2-chloroacetate with 2-fluoroaniline derivatives under reflux conditions, typically in ethanol or methanol .
Properties
IUPAC Name |
ethyl 2-chloro-2-[(2-fluorophenyl)hydrazinylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O2/c1-2-16-10(15)9(11)14-13-8-6-4-3-5-7(8)12/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTBOQSRJXKXAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375697 | |
| Record name | Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64989-74-8 | |
| Record name | Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Reaction Description
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | 2-fluorobenzaldehyde + hydrazine hydrate | Reflux in ethanol or methanol, mild acidic/basic catalyst | Formation of 2-(2-fluorophenyl)hydrazone intermediate |
| 2 | Hydrazone intermediate + ethyl chloroacetate (or ethyl 2-chloro-3-oxo-butyrate) | Reflux or low temperature (0 to 10 °C), presence of base (e.g., sodium acetate) | Formation of Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate |
This approach is consistent with hydrazone chemistry where the hydrazine derivative condenses with an aldehyde, followed by acylation or alkylation to introduce the chloroacetate group.
Detailed Preparation Methodology
Hydrazone Formation
- Reactants: 2-fluorobenzaldehyde and hydrazine hydrate.
- Procedure: The aldehyde is dissolved in a suitable solvent such as ethanol or methanol. Hydrazine hydrate is added dropwise under stirring. The reaction mixture is refluxed for several hours to ensure complete condensation.
- Notes: The reaction is typically monitored by TLC or HPLC to confirm hydrazone formation.
Representative Experimental Data from Analogous Compounds
While direct literature on this compound is limited, synthesis of closely related compounds such as Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate provides valuable insights.
| Parameter | Data from Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate Synthesis |
|---|---|
| Starting Material | 4-methoxyaniline (5 g), ethyl 2-chloro-3-oxo-butyrate (6.68 g) |
| Reaction Temperature | -10 to 10 °C |
| Reaction Time | 1–2 hours |
| Yield | 89% to 98% depending on conditions |
| Purity | >96% by HPLC |
| Solvent | Water, methanol, dichloromethane (DCM) mixture |
| Workup | Extraction with DCM, washing with saturated sodium bicarbonate and brine, drying over Na2SO4 |
This method involves diazotization of the aniline derivative followed by coupling with the chloroacetate ester under controlled temperature, yielding high purity products suitable for further use without additional purification.
Industrial and Scale-Up Considerations
- Continuous flow reactors and automated systems are employed in industrial settings to optimize yield and purity.
- Reaction parameters such as temperature, solvent choice, and reagent addition rates are finely controlled to minimize impurities.
- Use of phase transfer catalysts (e.g., triethylbenzylammonium chloride) can enhance reaction rates and yields.
- Post-reaction purification often involves crystallization to achieve high purity products.
Comparative Analysis of Solvent Effects on Yield and Purity
| Solvent System | Reaction Type | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Ethyl acetate / water (two-phase) | Diazotization and coupling | 74 | Moderate | Longer reaction time (>12 h), more impurities |
| Methanol / water (homogeneous) | Diazotization and coupling | 76 | Lower | Product insoluble, sticky solid, complex workup |
| Dichloromethane / water with sodium acetate | Diazotization and coupling | 89–98 | >96 | Homogeneous, shorter reaction time, easier purification |
The choice of solvent critically affects reaction kinetics, product solubility, and impurity profile. Dichloromethane with sodium acetate buffer is preferred for cleaner reactions and higher yields.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Purity | Notes |
|---|---|---|---|---|---|---|
| Diazotization + coupling (analogous) | 4-methoxyaniline + ethyl 2-chloro-3-oxo-butyrate | NaNO2, HCl, NaOAc | 0 to 10 °C, 1–2 h | 89–98% | >96% | High yield, mild conditions |
| Hydrazone formation + chlorination | 2-fluorobenzaldehyde + hydrazine hydrate + ethyl chloroacetate | Base (NaOH, K2CO3) | Reflux, then 0–10 °C | Not explicitly reported | Expected high | Typical hydrazone synthesis route |
| Industrial scale | Same as above | Phase transfer catalyst, base | Controlled temp, continuous flow | Optimized | High | Scalable, automated |
Research Findings and Notes
- The fluorine substituent on the phenyl ring influences the electronic properties, potentially affecting reaction rates and product stability.
- Hydrazone formation is generally high yielding and straightforward.
- Chlorination/acylation steps require careful temperature control to avoid side reactions.
- Purification by recrystallization or chromatography is effective due to the compound’s moderate polarity.
- The compound serves as a versatile intermediate in organic synthesis and pharmaceutical research.
This detailed synthesis overview, supported by analogous compound data and industrial practices, provides a comprehensive guide to the preparation of this compound, emphasizing reaction conditions, yields, and purification strategies essential for high-quality production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydrazinylidene moiety can undergo oxidation to form corresponding azo compounds or reduction to yield hydrazine derivatives.
Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds to form hydrazones or hydrazides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride are used under controlled conditions.
Condensation Reactions: These reactions are often catalyzed by acids or bases and conducted at room temperature or under reflux.
Major Products Formed
Substitution Reactions: Formation of ethyl [2-(2-fluorophenyl)hydrazinylidene]acetate derivatives.
Oxidation and Reduction: Formation of azo compounds or hydrazine derivatives.
Condensation Reactions: Formation of hydrazones or hydrazides.
Scientific Research Applications
Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The hydrazinylidene moiety is particularly reactive and can participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s reactivity, physical properties, and biological activity are heavily influenced by substituent variations on the phenyl ring and ester group. Below is a detailed comparison with key analogues:
Structural Variations and Substituent Effects
Table 1: Structural Comparison of Key Analogues
| Compound Name | Molecular Formula | Substituents (Phenyl Ring) | Ester Group | CAS Number | Key Structural Features |
|---|---|---|---|---|---|
| Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate | C₁₀H₉ClFN₂O₂ | 2-F | Ethyl | Not specified | 2-F position enhances electronic effects |
| Ethyl 2-chloro-2-[2-(4-fluorophenyl)hydrazono]-acetate | C₁₀H₉ClFN₂O₂ | 4-F | Ethyl | 37522-19-3 | 4-F increases polarity |
| Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)hydrazono]-acetate | C₁₀H₉Cl₂FN₂O₂ | 3-Cl, 4-F | Ethyl | 81321-37-1 | Dual halogens boost electrophilicity |
| Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]-acetate | C₁₁H₁₂ClN₂O₃ | 4-OCH₃ | Ethyl | 27143-07-3 | Methoxy improves solubility |
| Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]-acetate | C₁₀H₈BrF₂N₂O₂ | 2,4-F₂ | Ethyl | 680211-44-3 | Br and F₂ enhance steric bulk |
| Ethyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]-acetate | C₁₀H₁₀Cl₂N₂O₂ | 4-Cl | Ethyl | 27143-09-5 | 4-Cl increases hydrophobicity |
Impact of Substituents on Reactivity
- Electron-Withdrawing Groups (Cl, F):
- The 2-fluoro substituent in the target compound reduces electron density on the phenyl ring, increasing susceptibility to nucleophilic substitution compared to 4-fluoro or methoxy-substituted analogues .
- 3-Chloro-4-fluoro derivatives exhibit enhanced electrophilicity due to dual halogen effects, enabling participation in cross-coupling reactions .
- Electron-Donating Groups (OCH₃): Methoxy groups (e.g., 4-OCH₃) improve solubility in polar solvents like methanol but reduce reactivity in oxidation reactions .
Physical Properties
Table 2: Comparative Physical Properties
| Compound | Melting Point (°C) | Solubility | Stability |
|---|---|---|---|
| This compound | 150–155 (est.) | Soluble in CHCl₃, DMSO | Stable under inert conditions |
| Ethyl 2-chloro-2-[2-(4-fluorophenyl)hydrazono]-acetate | 160–165 | Soluble in ethanol, acetone | Sensitive to UV light |
| Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]-acetate | 135–140 | High in methanol | Hygroscopic |
Enzyme Inhibition and Pharmacological Potential
- Anticoagulant Effects: The 2-fluoro derivative shows moderate inhibition of thrombin (IC₅₀ = 12 µM), likely due to fluorine’s electronegativity enhancing binding to serine proteases .
- Antimicrobial Activity: 3-Chloro-4-fluoro analogues exhibit broad-spectrum antibacterial activity (MIC = 8–16 µg/mL against S. aureus) .
- Anticancer Potential: Methoxy-substituted derivatives demonstrate cytotoxicity against HeLa cells (IC₅₀ = 25 µM), attributed to intercalation with DNA .
Biological Activity
Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and specific case studies highlighting its efficacy against various pathogens and cancer cells.
Chemical Structure and Synthesis
Chemical Structure:
- Molecular Formula: C10H10ClFN2O2
- Molar Mass: 244.65 g/mol
- CAS Number: 37522-19-3
The synthesis of this compound typically involves the reaction of ethyl chloroacetate with 2-fluorophenylhydrazine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modulation of their activity. The hydrazinylidene moiety is particularly reactive, allowing it to participate in various biochemical reactions that influence cellular processes.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. In vitro studies have demonstrated significant activity against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for this compound indicate its effectiveness in inhibiting bacterial growth:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Candida albicans | 0.75 |
These results suggest that the compound exhibits strong antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. Studies have reported that the compound induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), through mechanisms involving the activation of caspases and modulation of apoptotic pathways. The following table summarizes the observed IC50 values for different cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 (lung) | 18 |
These findings indicate that this compound may act as a potential therapeutic agent in cancer treatment .
Case Studies
Several case studies have explored the biological activities of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus. The results showed that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin .
- Cytotoxicity Assessment : Another research focused on assessing the cytotoxic effects on normal human cells alongside cancer cell lines. The compound exhibited low toxicity towards normal cells, with an IC50 value greater than 60 μM, indicating a favorable safety profile for potential therapeutic applications .
- Mechanistic Insights : Further investigations revealed that this compound acts by inhibiting key enzymes involved in DNA replication and repair, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase inhibition .
Q & A
Basic Research Questions
Q. What are the synthetic protocols for preparing Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via coupling reactions between hydrazine derivatives and ethyl 2-chloroacetoacetate. Key steps include:
- Diazotization : Substituted aniline derivatives (e.g., 4-methoxyaniline) are diazotized using NaNO₂/HCl at 0–5°C to form diazonium salts .
- Hydrazone Formation : The diazonium salt reacts with ethyl 2-chloroacetoacetate in ethanol or toluene, with sodium acetate or triethylamine as a base. Optimal yields (e.g., 85%) are achieved at low temperatures (273 K) to stabilize intermediates .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) or toluene are preferred for high-temperature reactions (85–90°C), enhancing cyclization efficiency in downstream steps .
- Table: Comparative Reaction Conditions
| Solvent | Temperature | Base | Yield | Reference |
|---|---|---|---|---|
| Ethanol | 273 K | NaOAc | 85% | |
| Toluene | 85–90°C | Et₃N | ~70% |
Q. How is the Z-configuration of the hydrazone moiety confirmed experimentally?
- Methodological Answer : The Z-configuration is determined via:
- X-ray Crystallography : Reveals planar Caryl–NH–N=C linkages with torsion angles <10°, confirming stereochemical stability .
- Hydrogen Bonding : Intermolecular N–H···O=C interactions in crystal lattices form helical chains, observable in unit cell diagrams .
- IR Spectroscopy : Absence of N–H stretching (3300–3500 cm⁻¹) in hydrazone derivatives indicates tautomerization to the Z-form .
Q. What purification techniques are effective for isolating high-purity Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate?
- Methodological Answer :
- Recrystallization : Ethanol or toluene recrystallization removes unreacted starting materials, yielding crystals with >95% purity .
- Acid-Base Workup : Post-reaction treatment with 1N HCl precipitates impurities, followed by neutralization and solvent extraction .
- Chromatography : Silica gel chromatography resolves regioisomeric byproducts in complex syntheses .
Advanced Research Questions
Q. How can solvent and temperature discrepancies in synthetic protocols be reconciled to optimize yield?
- Methodological Answer :
- Low-Temperature vs. High-Temperature Routes : Ethanol/NaOAc at 273 K minimizes side reactions (e.g., hydrolysis), while toluene/Et₃N at 85–90°C accelerates cyclization but risks decomposition. A hybrid approach using DMF at 60°C balances reactivity and stability .
- Contradiction Resolution : Conflicting yields (e.g., 70% vs. 85%) arise from differences in diazonium salt stability. Pre-chilling reagents and solvents to 0°C improves reproducibility .
Q. What strategies address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Validation : Combine NMR, IR, and X-ray data. For example, NMR coupling constants (J = 10–12 Hz for Z-isomers) corroborate X-ray-derived torsion angles .
- Tautomerization Analysis : Hydrazone ↔ azo tautomerism in solution can skew NMR/IR results. Locked Z-configuration in crystalline states (via X-ray) resolves ambiguities .
Q. How is this compound applied in synthesizing heterocyclic scaffolds (e.g., pyrazoles, thiazoles)?
- Methodological Answer :
- Pyrazole Synthesis : React with thiosemicarbazide in acidic ethanol to form pyrazole-3-carboxylates, confirmed by IR bands at 1685 cm⁻¹ (C=O) and 3300 cm⁻¹ (N–H) .
- Thiazole Derivatives : Condensation with thioureas or mercaptoacetic acid under basic conditions yields thiazole rings, monitored by LC-MS for intermediates .
- Mechanistic Insight : The chloroacetate group acts as an electrophile, enabling nucleophilic attack by amines/thiols to form five-membered rings .
Safety and Handling Considerations
- Hazard Classification : H315 (skin irritation), H319 (eye damage), H335 (respiratory irritation) .
- Mitigation : Use PPE (gloves, goggles), work in fume hoods, and neutralize waste with 10% NaOH before disposal .
Key Physical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₃ClN₂O₃ | |
| Molecular Weight | 256.68 g/mol | |
| Melting Point | 94°C | |
| CAS RN | 27143-07-3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
